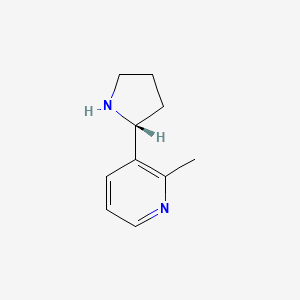
Cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate: is a coordination compound that features cobalt in the +3 oxidation state The compound is characterized by the presence of a pentamethylcyclopentadienyl ligand and a hexafluorophosphate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Pentamethylcyclopentadiene Synthesis:
Starting Material: Cyclopentadiene
Reagents: Methylating agents such as methyl bromide
-
Cobalt Complex Formation:
Starting Material: Cobalt(III) salts
Reagents: 1,2,3,4,5-pentamethylcyclopentadiene and hexafluorophosphate salts
Industrial Production Methods:
- The industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is further oxidized.
Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) complexes .
Scientific Research Applications
Chemistry:
- The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization .
Biology:
- It is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) .
Medicine:
- Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects through coordination chemistry, where the cobalt center interacts with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the cobalt center, allowing it to participate in catalytic cycles .
Molecular Targets and Pathways:
- In biological systems, the compound can target DNA and proteins, leading to potential therapeutic effects. In catalytic applications, it interacts with organic substrates to facilitate chemical transformations .
Comparison with Similar Compounds
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichloride
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;tetrafluoroborate
Uniqueness:
- The hexafluorophosphate counterion in the compound provides unique solubility and stability properties compared to other similar compounds. This makes it particularly useful in specific catalytic and industrial applications .
Properties
Molecular Formula |
C20H30CoF6P |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/2C10H15.Co.F6P/c2*1-7-6-10(4,5)9(3)8(7)2;;1-7(2,3,4,5)6/h2*1-5H3;;/q2*-1;+3;-1 |
InChI Key |
SLXXKVLEOHCXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
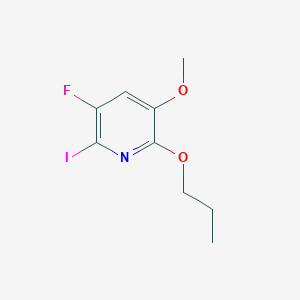
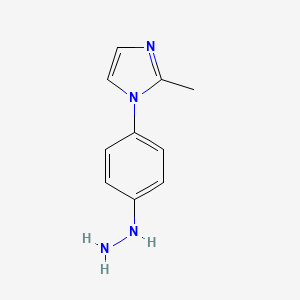
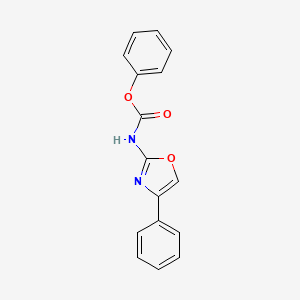

![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
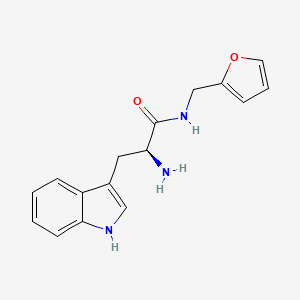
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
![6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)
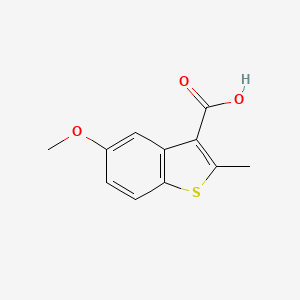
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)
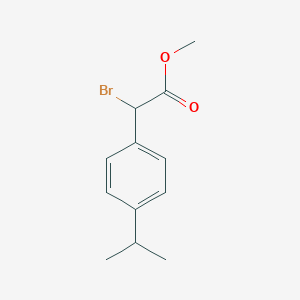
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
